

In-Depth Technical Guide: Pharmacokinetic Profile of JNJ-42153605 in Rats and Dogs

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Compound of Interest		
Compound Name:	JNJ-42153605	
Cat. No.:	B15620964	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor.[1][2][3][4] As a PAM, JNJ-42153605 does not activate the mGlu2 receptor directly but rather enhances its response to the endogenous agonist, glutamate. This mechanism has generated significant interest for its therapeutic potential in treating central nervous system (CNS) disorders, including schizophrenia and anxiety, by modulating glutamatergic neurotransmission.[1] Preclinical studies have indicated that JNJ-42153605 possesses an acceptable pharmacokinetic profile and brain penetration, which are critical for its development as a CNS therapeutic.[2] This document provides a comprehensive overview of the available pharmacokinetic data and related experimental methodologies for JNJ-42153605 in preclinical species.

Pharmacokinetic Profile

Published literature describes **JNJ-42153605** as having a "good in vivo PK profile" in preclinical species.[1] It has been shown to be effective in vivo in a rat sleep-wake EEG paradigm following a 3 mg/kg oral dose, indicating sufficient oral absorption and brain exposure.[1][4] However, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability for **JNJ-42153605** in rats and dogs are not publicly available in the reviewed literature. One study noted that the compound's poor water solubility hindered its further development.[2]



Data Presentation

To illustrate the typical pharmacokinetic data generated in preclinical studies for a compound in this class, the following table summarizes the pharmacokinetic parameters for a different mGlu2 PAM, JNJ-40411813, in rats.[5]

Table 1: Pharmacokinetic Parameters of JNJ-40411813 in Fed Rats (Illustrative Example)[5]

Parameter	Intravenous (2.5 mg/kg)	Oral (10 mg/kg)
Cmax (ng/mL)	-	938
Tmax (h)	-	0.5
AUC0-∞ (ng·h/mL)	1833 ± 90	2250 ± 417
CL (L/h/kg)	1.4 ± 0.1	-
Vdz (L/kg)	2.3 ± 0.2	-
Bioavailability (%)	-	31

Data are presented as mean \pm standard deviation where available. This table is for illustrative purposes only and does not represent data for **JNJ-42153605**.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of **JNJ-42153605** are not available in the public domain. The following is a representative, synthesized protocol for a preclinical pharmacokinetic study in rats and dogs based on general industry practices.[6][7][8]

Animal Models

- Species: Male Sprague-Dawley rats and Beagle dogs are commonly used for pharmacokinetic studies.[6]
- Health Status: Animals are certified to be healthy and are acclimated to the laboratory environment before the study.



 Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with free access to food and water unless fasting is required for the study.

Dosing and Administration

- Formulation: JNJ-42153605 is formulated in a suitable vehicle for intravenous and oral administration. The selection of the vehicle would consider the compound's solubility.
- Routes of Administration:
 - Intravenous (IV): A single bolus injection is administered, typically into a tail vein for rats or a cephalic vein for dogs, to determine clearance, volume of distribution, and terminal halflife.
 - Oral (PO): A single dose is administered via oral gavage for rats or in a capsule for dogs to assess oral absorption, bioavailability, Cmax, and Tmax.
- Dose Levels: A range of doses may be used to assess dose proportionality.

Sample Collection

- Matrix: Blood is the primary matrix for pharmacokinetic analysis.
- Collection Schedule: Serial blood samples are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[7]
- Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are then stored frozen until analysis.

Bioanalytical Method

- Technique: Plasma concentrations of JNJ-42153605 are quantified using a validated highperformance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Validation: The assay is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

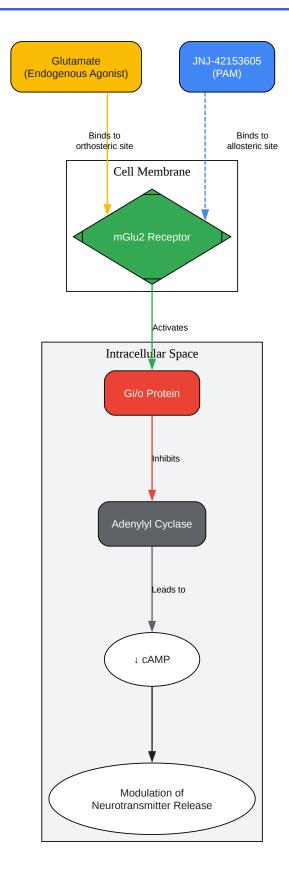


Pharmacokinetic Analysis

- Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.[7]
- Parameters: Key parameters calculated include Cmax, Tmax, AUC, terminal half-life (t1/2),
 clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).[7]

Mandatory Visualizations Signaling Pathway of JNJ-42153605





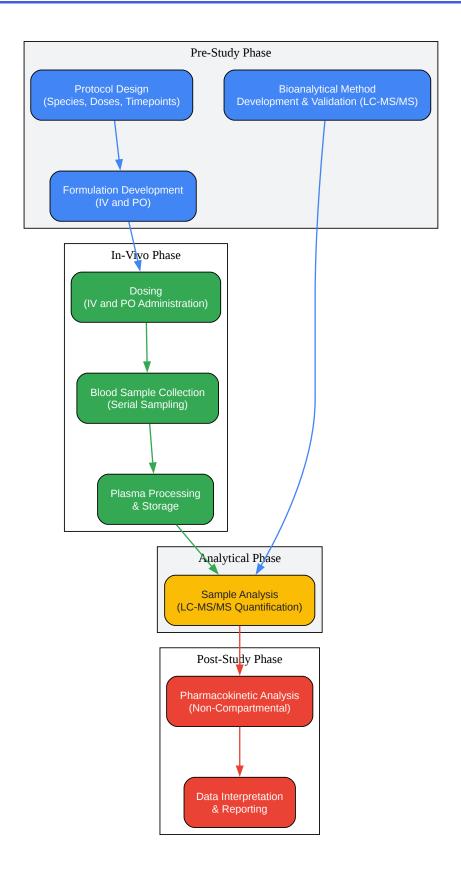
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Caption: Signaling pathway of **JNJ-42153605** as a positive allosteric modulator of the mGlu2 receptor.

Experimental Workflow for Preclinical Pharmacokinetic Study





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Caption: Generalized experimental workflow for a preclinical pharmacokinetic study.



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